4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE
Description
The compound contains:
- Benzamide core: Known for metabolic stability due to resistance to enzymatic hydrolysis.
- 3-Nitro group: An electron-withdrawing substituent that may enhance receptor binding via electronic effects.
- 4-Methoxy group: A polar substituent that could influence solubility and pharmacokinetics.
- 4-Methylpiperidine sulfonyl moiety: A common feature in receptor-targeting compounds, particularly antagonists (e.g., CXCR4 inhibitors) .
This combination of functional groups positions the compound as a candidate for neuropharmacological or antiviral applications, based on analogs with overlapping structural motifs.
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-9-11-22(12-10-14)30(27,28)17-6-4-16(5-7-17)21-20(24)15-3-8-19(29-2)18(13-15)23(25)26/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWDSRZBRHFEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-AMINOBENZAMIDE
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-METHOXYBENZOIC ACID and 4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINE
Scientific Research Applications
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Pharmacological Activity
- Anticonvulsant Potential: Benzothiazole-sulfonamide analogs () demonstrated anticonvulsant activity in rodent models, with neurotoxicity linked to sulfonamide substituents. The target compound’s benzamide core and nitro group may enhance selectivity compared to benzothiazole derivatives .
- Receptor Antagonism : TAK-652’s CXCR4 antagonism highlights the role of sulfonyl-carboxamide motifs in receptor binding. The target compound’s 4-methylpiperidine sulfonyl group may similarly target G-protein-coupled receptors (GPCRs) but with altered selectivity due to its nitro group .
Structure-Activity Relationships (SAR)
- Piperidine Substitution : 4-Methylpiperidine may improve lipophilicity and blood-brain barrier penetration relative to unsubstituted piperidine (e.g., ’s methoxymethyl piperidine intermediate) .
Biological Activity
4-Methoxy-N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antiviral effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Tumor Growth : The compound may act through selective cytotoxicity towards cancer cells, leveraging differences in cellular reducing systems between malignant and non-malignant cells. This selectivity allows for targeted tumoricidal effects while sparing healthy tissues .
- Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects by enhancing intracellular levels of APOBEC3G, a protein that inhibits viral replication. This mechanism has been particularly noted against Hepatitis B virus (HBV) and other viruses like HIV-1 and HCV .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies
- Tumor Cell Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, indicating its potential as an anticancer agent. The compound was shown to induce apoptosis selectively in malignant cells while exhibiting minimal toxicity to normal cells .
- Antiviral Efficacy : A study conducted on the antiviral properties of related N-phenylbenzamide derivatives revealed that these compounds significantly reduced HBV replication in vitro. The mechanism was linked to the upregulation of APOBEC3G, suggesting that this compound could be a candidate for further development as an antiviral agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
